2-((5-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Description

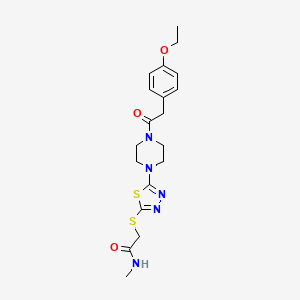

The compound 2-((5-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a 1,3,4-thiadiazole derivative with a complex structure featuring:

- A 1,3,4-thiadiazole core substituted at the 2-position with a sulfur-linked acetamide group.

- A piperazine ring at the 5-position of the thiadiazole, functionalized with a 4-ethoxyphenylacetyl moiety.

- An N-methyl group on the acetamide side chain.

Properties

IUPAC Name |

2-[[5-[4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S2/c1-3-27-15-6-4-14(5-7-15)12-17(26)23-8-10-24(11-9-23)18-21-22-19(29-18)28-13-16(25)20-2/h4-7H,3,8-13H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGPWUFUAGGCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a novel synthetic derivative featuring a piperazine moiety linked to a thiadiazole ring. This structural configuration is of considerable interest due to the diverse biological activities associated with thiadiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features:

- A thiadiazole ring known for its biological activity.

- A piperazine moiety that enhances pharmacological properties.

- An ethoxyphenyl acetyl group that may contribute to its lipophilicity and bioavailability.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole | HL-60 (leukemia) | 32.6 | Induction of apoptosis |

| Thiadiazole derivatives | SK-MEL-1 (melanoma) | 45 | Inhibition of cell proliferation |

The compound has shown promising results in preliminary studies, where it was tested against several cancer models, demonstrating a potential IC50 value comparable to known anticancer agents .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

| Bacterial Strain | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 16 µg/mL |

| Escherichia coli | Bacteriostatic | 32 µg/mL |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound has been evaluated for other pharmacological activities:

- Anti-inflammatory : Exhibits potential in reducing inflammation markers in vitro.

- Analgesic : Shows promise in pain relief models.

These activities suggest a multifaceted therapeutic potential that warrants further investigation.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives similar to our compound:

- Study on Anticancer Properties : A series of thiadiazole compounds were synthesized and tested against various cancer cell lines. The study concluded that modifications on the thiadiazole ring significantly influenced cytotoxicity, with certain substitutions enhancing activity against resistant cancer types .

- Antimicrobial Screening : In vitro studies demonstrated that thiadiazole derivatives significantly inhibited the growth of pathogenic bacteria, with some compounds outperforming traditional antibiotics in specific assays .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for thiadiazole compounds, suggesting good bioavailability which is crucial for therapeutic applications .

Scientific Research Applications

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : Studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells .

- Inhibition of Tumor Growth : In vivo studies have reported that thiadiazole derivatives can reduce tumor growth in xenograft models, indicating their potential as anticancer agents .

Antimicrobial Activity

Thiadiazole derivatives have been explored for their antimicrobial properties. The compound may exhibit activity against a range of pathogens due to the presence of the thiadiazole ring, which has been linked to antimicrobial effects in previous studies .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that thiadiazole derivatives reduced viability in human leukemia cell lines by inducing apoptosis. |

| Study 2 | Showed that the compound inhibited tumor growth in breast cancer xenografts without significant toxicity to normal tissues. |

| Study 3 | Reported antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy. |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core exhibits reactivity at sulfur and nitrogen atoms. For analogs like N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-phenylacetamide derivatives , nucleophilic substitution reactions occur under mild conditions:

-

Thiol group displacement : The sulfur atom in the thiadiazole ring reacts with electrophiles such as alkyl halides or acyl chlorides. For example, coupling with substituted phenylacetic acids via EDC/HOBt-mediated amidation forms stable derivatives .

-

pH-dependent reactivity : Reactions proceed optimally in aprotic solvents (e.g., acetonitrile) at neutral pH, minimizing side reactions like oxidation .

Hydrolysis of Acetamide and Acetyl Groups

The acetyl and acetamide substituents undergo hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic Hydrolysis | HCl (1–2 M), reflux, 6–8 h | Cleavage of acetamide to form NH-methylamine and carboxylic acid derivatives. |

| Basic Hydrolysis | NaOH (10%), 60°C, 4–6 h | Degradation of acetylpiperazine to piperazine and ethoxyphenylacetic acid. |

Oxidation of Thioether Linkage

The thioether (-S-) group between the thiadiazole and methylacetamide is susceptible to oxidation:

-

Mild oxidation (H₂O₂, 3%): Forms sulfoxide derivatives.

-

Strong oxidation (KMnO₄, acidic): Converts to sulfone, confirmed via mass spectrometry in related thiadiazole-thioether analogs .

Piperazine Ring Reactivity

The piperazine moiety participates in:

-

Acylation : Reacts with acid chlorides or anhydrides to form substituted amides. For example, acetylation of the secondary amine occurs at room temperature in dichloromethane .

-

Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) to yield tertiary amines, though steric hindrance from the ethoxyphenyl group may reduce reaction rates.

Electrophilic Aromatic Substitution (EAS)

The 4-ethoxyphenyl group directs electrophiles to the para position relative to the ethoxy group:

-

Nitration : Requires HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives.

-

Halogenation : Bromine in acetic acid adds Br at the activated aromatic ring .

Thermal Decomposition

Under pyrolysis (>200°C), the compound degrades via:

-

Thiadiazole ring scission : Releases sulfur-containing gases (SO₂, H₂S).

-

Piperazine breakdown : Forms ethylenediamine and CO₂.

Photochemical Reactivity

UV irradiation (254 nm) induces:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the thiadiazole core, piperazine ring, and acetamide side chain. Key examples include:

Key Observations:

- Piperazine Modifications : The 4-ethoxyphenylacetyl group in the target compound may enhance lipophilicity and target binding compared to analogs with halogenated (e.g., 4f’s 4-chlorophenyl) or smaller alkyl/aryl groups .

- Acetamide Side Chain : The N-methyl group may reduce steric hindrance compared to bulkier substituents (e.g., 5-methylisoxazole in ), improving bioavailability.

Anticancer Activity:

- The ethoxyphenyl group may enhance DNA intercalation or kinase inhibition.

- 4f () : Exhibited moderate anticancer activity (IC₅₀ ~225 µM), attributed to the 4-ethoxyphenyl-piperazine moiety’s electron-donating effects .

- 4d () : Demonstrated cytotoxicity linked to the benzimidazole-thio group, which may facilitate ROS generation .

Enzyme Inhibition:

- BZ-IV () : Showed acetylcholinesterase inhibition (IC₅₀: 8.2 µM), highlighting the role of the benzothiazole core in targeting neurological enzymes .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of spectral methods:

- 1H/13C NMR to confirm proton and carbon environments, particularly the piperazine, thiadiazole, and acetamide moieties.

- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- FT-IR to identify functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹).

- HPLC or UPLC with a purity threshold >95% to ensure homogeneity .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Key steps include:

- Reaction temperature control : Reflux conditions (e.g., 90°C in POCl3) enhance cyclization of the thiadiazole ring .

- Precursor purification : Ensure intermediates like 4-ethoxyphenylacetylpiperazine are purified via column chromatography to avoid side reactions.

- pH adjustment : Precipitation at pH 8–9 with ammonia ensures selective crystallization of the product .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?

- Methodological Answer :

- Assay standardization : Compare protocols for microbial strain selection (e.g., Gram-positive vs. Gram-negative bacteria) or cancer cell lines (e.g., MCF-7 vs. HeLa) to identify variability .

- Structure-activity relationship (SAR) analysis : Evaluate substituent effects; e.g., the 4-ethoxyphenyl group may enhance membrane permeability, while the thiadiazole-thioacetamide backbone influences target binding .

- Dose-response profiling : Test across a wider concentration range (e.g., 0.1–100 µM) to differentiate cytotoxic vs. cytostatic effects .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Screen derivatives against targets (e.g., EGFR or topoisomerase II) using software like AutoDock Vina to prioritize analogs with stronger binding affinities .

- ADMET prediction : Use tools like SwissADME to optimize logP (lipophilicity) and reduce metabolic liabilities (e.g., CYP3A4-mediated oxidation of the piperazine ring) .

- Functional group substitution : Replace the ethoxy group with trifluoromethyl to enhance metabolic stability, as seen in analogs with similar scaffolds .

Q. What experimental approaches can validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomic profiling : RNA sequencing of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .

- Protein interaction studies : Use pull-down assays with biotinylated probes to isolate binding partners (e.g., kinases or receptors) .

- In vivo models : Evaluate efficacy in xenograft mice, monitoring tumor volume reduction and toxicity markers (e.g., liver enzymes) .

Technical Challenges & Troubleshooting

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Salt formation : Synthesize hydrochloride or sodium salts of the acetamide group to improve polar interactions .

Q. What precautions are critical for handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods when weighing or synthesizing to avoid inhalation of fine particles .

- Waste disposal : Neutralize acidic byproducts (e.g., POCl3 residues) with sodium bicarbonate before disposal .

Data Interpretation & Validation

Q. How should researchers interpret conflicting results in cytotoxicity assays across different cell lines?

- Methodological Answer :

- Cell line heterogeneity : Compare genetic profiles (e.g., p53 status) via databases like COSMIC to explain differential sensitivity .

- Check purity : Confirm compound integrity using HPLC post-assay to rule out degradation artifacts .

- Dose optimization : Re-test using IC50 values adjusted for cell doubling times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.